1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride
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Overview
Description
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride is a chemical compound that features a pyrrolidine ring substituted with a benzyl group and a bromophenyl group.
Preparation Methods
The synthesis of 1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from different cyclic or acyclic precursors.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of novel biologically active compounds, particularly in the design of drugs targeting the central nervous system.
Organic Synthesis: This compound is used as an intermediate in the synthesis of more complex molecules, facilitating the construction of diverse chemical libraries.
Biological Studies: Researchers use this compound to study the structure-activity relationships of pyrrolidine derivatives, aiding in the understanding of their biological profiles.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The pyrrolidine ring’s stereochemistry plays a crucial role in its binding to enantioselective proteins, influencing its biological activity . The benzyl and bromophenyl groups contribute to the compound’s overall pharmacophore, enhancing its binding affinity and selectivity .
Comparison with Similar Compounds
1-Benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid hydrochloride can be compared with other pyrrolidine derivatives, such as:
1-Benzyl-4-(4-methylphenyl)pyrrolidine-3-carboxylic acid hydrochloride: This compound has a methyl group instead of a bromine atom, which may affect its biological activity and chemical reactivity.
1-Benzyl-4-(4-chlorophenyl)pyrrolidine-3-carboxylic acid hydrochloride: The presence of a chlorine atom instead of bromine can lead to differences in its pharmacokinetic properties and binding interactions.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19BrClNO2 |
---|---|
Molecular Weight |
396.7 g/mol |
IUPAC Name |
1-benzyl-4-(4-bromophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C18H18BrNO2.ClH/c19-15-8-6-14(7-9-15)16-11-20(12-17(16)18(21)22)10-13-4-2-1-3-5-13;/h1-9,16-17H,10-12H2,(H,21,22);1H |
InChI Key |
AYSZTOKHKOQLID-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
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